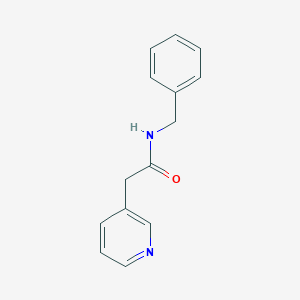

N-benzyl-2-pyridin-3-ylacetamide

Descripción

N-benzyl-2-pyridin-3-ylacetamide is a pyridine-based acetamide derivative characterized by a benzyl group attached to the nitrogen atom of the acetamide moiety and a pyridin-3-yl group at the α-position. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Propiedades

IUPAC Name |

N-benzyl-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(9-13-7-4-8-15-10-13)16-11-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUVWAAHMKQPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-pyridin-3-ylacetamide can be achieved through several methods. One common approach involves the reaction of 2-pyridin-3-ylacetic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2-pyridin-3-ylacetamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound, minimizing the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of N-benzyl-2-pyridin-3-ylacetic acid.

Reduction: Formation of N-benzyl-2-pyridin-3-ylacetamide alcohol.

Substitution: Formation of substituted N-benzyl-2-pyridin-3-ylacetamide derivatives.

Aplicaciones Científicas De Investigación

N-benzyl-2-pyridin-3-ylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-benzyl-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-pyridin-3-ylacetamide with structurally related pyridine-acetamide derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analog: N-(3-Hydroxypyridin-2-yl)acetamide

- Key Differences: Pyridine Substitution: The hydroxyl group is located at the 3-position of the pyridin-2-yl ring, whereas N-benzyl-2-pyridin-3-ylacetamide has a pyridin-3-yl group without hydroxyl substitution .

- Implications :

- The hydroxyl group may enable hydrogen bonding, improving interactions with polar biological targets.

- The benzyl group in N-benzyl-2-pyridin-3-ylacetamide likely increases membrane permeability, favoring blood-brain barrier penetration in drug design.

Complex Derivative: N-[2-(N-allyl-N-benzylamino)-pyridin-3-yl]-N-benzyl-2,2,2-trichloroacetamide (183b)

- Yield: The synthesis of 183b achieves 90% yield after column chromatography, suggesting efficient reaction conditions for multi-substituted analogs .

- Structural Complexity: 183b features an allyl-benzylamino group and a trichloroacetamide, introducing steric bulk and electron-withdrawing effects. These modifications may enhance stability or alter reactivity compared to the simpler N-benzyl-2-pyridin-3-ylacetamide.

Data Table: Comparative Analysis of Pyridine-Acetamide Derivatives

Research Findings and Implications

Substituent Position Effects :

- Pyridin-3-yl derivatives (e.g., N-benzyl-2-pyridin-3-ylacetamide) may exhibit distinct electronic profiles compared to pyridin-2-yl analogs due to differences in nitrogen lone-pair orientation, affecting binding to biological targets.

- Benzyl groups enhance lipophilicity, while hydroxyl groups improve solubility, highlighting a trade-off in drug-likeness.

Synthetic Efficiency :

- Multi-step syntheses for complex derivatives like 183b demonstrate high yields (90%) with optimized conditions, suggesting scalability for analogs with tailored properties .

Potential Applications: N-benzyl-2-pyridin-3-ylacetamide’s balance of lipophilicity and moderate steric bulk makes it a candidate for central nervous system (CNS) drug discovery. Trichloroacetamide derivatives (e.g., 183b) may serve as intermediates for electrophilic reactions or protease inhibitors due to their electron-deficient carbonyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.